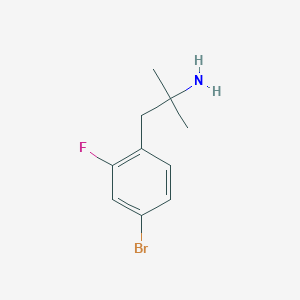![molecular formula C10H10N2O B13542343 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various receptor tyrosine kinases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 3-position. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
化学反応の分析
Types of Reactions: 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or sulfonates.
科学的研究の応用
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one involves its interaction with receptor tyrosine kinases. The compound binds to the catalytic site of these kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting pathways involved in cell proliferation, migration, and survival .
類似化合物との比較
1H-pyrrolo[2,3-b]pyridine: Shares the core structure but lacks the propan-2-one moiety.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
1,8-naphthyridine: A related structure with different substitution patterns and biological activities.
Uniqueness: 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one is unique due to its specific substitution at the 3-position, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted drug development and other applications.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7(13)5-8-6-12-10-9(8)3-2-4-11-10/h2-4,6H,5H2,1H3,(H,11,12) |
InChIキー |
RIOBQISTQYMXET-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CNC2=C1C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
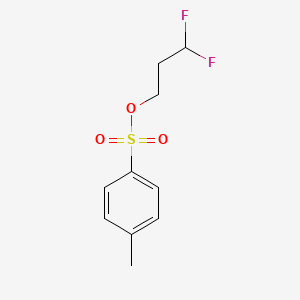
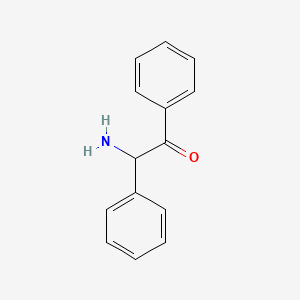
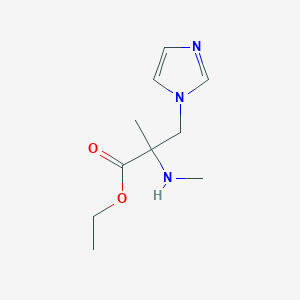
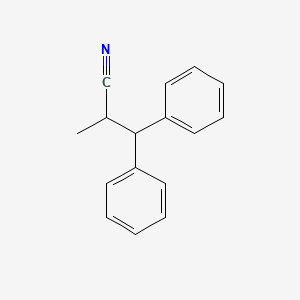
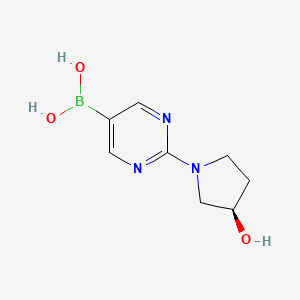
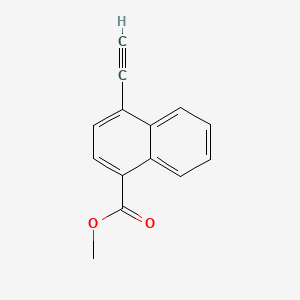

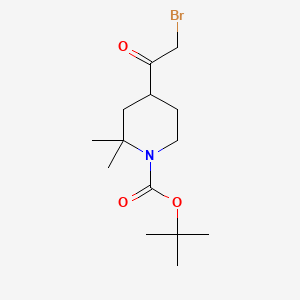
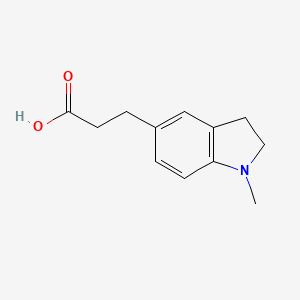

![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
